molecular formula C2H5CoNO2 B3272700 2-Aminoacetic acid;cobalt CAS No. 5719-53-9

2-Aminoacetic acid;cobalt

Cat. No.: B3272700
CAS No.: 5719-53-9
M. Wt: 134.00 g/mol
InChI Key: VVGAMIXUXUNBTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-aminoacetic acid; cobalt typically involves the reaction of cobalt salts with 2-aminoacetic acid under controlled conditions. One common method is to dissolve cobalt(II) chloride in water and then add 2-aminoacetic acid to the solution. The mixture is stirred and heated to promote the formation of the cobalt glycine complex. The resulting solution is then cooled, and the complex is isolated by filtration and drying .

Industrial Production Methods: Industrial production of 2-aminoacetic acid; cobalt may involve similar synthetic routes but on a larger scale. The process can be optimized for higher yields and purity by controlling parameters such as temperature, pH, and reaction time. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoacetic acid; cobalt can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction may yield cobalt(I) or cobalt(0) species .

Scientific Research Applications

2-Aminoacetic acid; cobalt has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-aminoacetic acid; cobalt involves its interaction with molecular targets and pathways in biological systems. The cobalt center can coordinate with various biomolecules, influencing their structure and function. For example, cobalt complexes can interact with enzymes, altering their activity and potentially leading to therapeutic effects. Additionally, the compound’s ability to generate reactive oxygen species can contribute to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Uniqueness: 2-Aminoacetic acid; cobalt is unique due to its specific coordination with 2-aminoacetic acid, which imparts distinct chemical and biological properties. The presence of the amino acid ligand can enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

2-aminoacetic acid;cobalt
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2.Co/c3-1-2(4)5;/h1,3H2,(H,4,5);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGAMIXUXUNBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N.[Co]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5CoNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972644
Record name Glycine--cobalt (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17829-66-2, 5719-53-9
Record name Glycine, cobalt salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17829-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC404280
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404280
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC404279
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC40686
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine--cobalt (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminoacetic acid;cobalt
Reactant of Route 2
2-Aminoacetic acid;cobalt
Reactant of Route 3
2-Aminoacetic acid;cobalt
Reactant of Route 4
2-Aminoacetic acid;cobalt
Reactant of Route 5
2-Aminoacetic acid;cobalt
Reactant of Route 6
2-Aminoacetic acid;cobalt

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